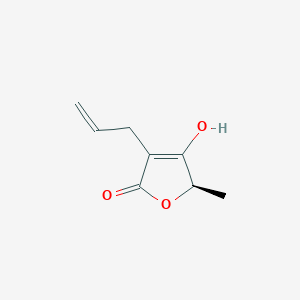
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxy group, a methyl group, and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)but-2-en-1-one, which undergoes cyclization in the presence of an acid catalyst to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The methyl and prop-2-en-1-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one.
Reduction: Formation of 4-hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Lacks the (5R) configuration.
4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)tetrahydrofuran: Reduced form of the furan ring.
4-Oxo-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one: Oxidized form of the hydroxy group.
Uniqueness: (5R)-4-Hydroxy-5-methyl-3-(prop-2-en-1-yl)furan-2(5H)-one is unique due to its specific (5R) configuration, which can influence its chemical reactivity and biological activity. This stereochemistry can lead to different interactions with molecular targets compared to its non-chiral or differently configured analogs.
Propiedades
Número CAS |
690222-53-8 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
(2R)-3-hydroxy-2-methyl-4-prop-2-enyl-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-6-7(9)5(2)11-8(6)10/h3,5,9H,1,4H2,2H3/t5-/m1/s1 |
Clave InChI |
VIMLGNWPXZBBOF-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1C(=C(C(=O)O1)CC=C)O |
SMILES canónico |
CC1C(=C(C(=O)O1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


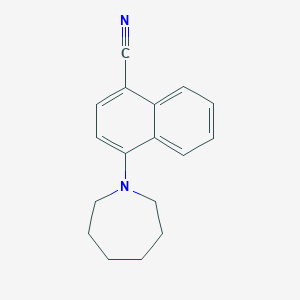

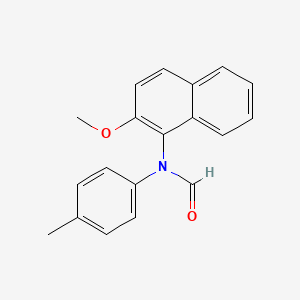
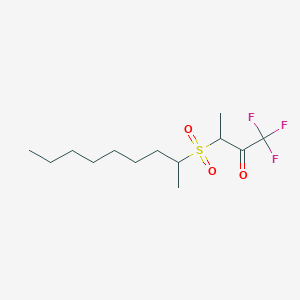
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
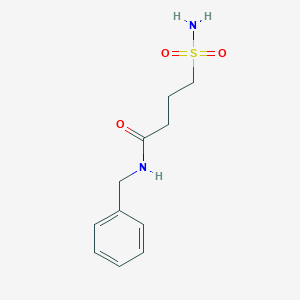
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
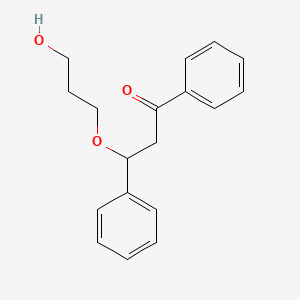
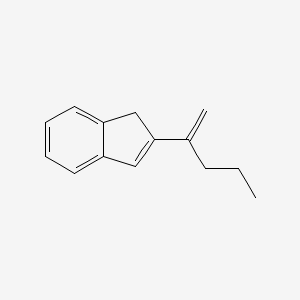
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
